molecular formula C11H15N B3320164 (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine CAS No. 1212180-17-0

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine

Cat. No. B3320164
CAS RN: 1212180-17-0
M. Wt: 161.24 g/mol
InChI Key: AIZOWKLMMYHPJI-MRVPVSSYSA-N
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Description

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine, also known as 5-HT2A receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor family.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial and Antifungal Activity : A study by Pejchal, Pejchalová, & Růžičková (2015) describes the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which show promising antibacterial and antifungal activities.
  • Enzyme Inhibition Activity : Another study by Pejchal, Štěpánková, & Drabina (2011) focuses on the synthesis of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas and their inhibition activity against acetylcholinesterase and butyrylcholinesterase.

Structural and Kinetic Studies

  • Transfer Hydrogenation Catalysis : Kumah, Tsaulwayo, Xulu, & Ojwach (2019) study conducted structural, kinetics, and mechanistic studies on chiral synthons like (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, showcasing their moderate catalytic activities in asymmetric transfer hydrogenation of ketones.

Pharmaceutical Intermediate Synthesis

  • Synthesis of Cinacalcet Intermediate : Mathad, Shinde, Ippar, Niphade, Panchangam, & Vankawala (2011) in their research detail an efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for the synthesis of cinacalcet hydrochloride.

Structural Analysis and Theoretical Study

  • Crystal and Electronic Structure Exploration : Aydın, Soyer, Akkurt, & Büyükgüngör (2017) investigated the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, revealing insights into its molecular structure.

Catalytic Applications

  • Catalysts in Methoxycarbonylation of Styrene : Ngcobo, Akiri, Ogweno, & Ojwach (2021) conducted a study on chiral (imino)pyridine/phosphine palladium(II) complexes, derived from (1R)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, and their application as catalysts in methoxycarbonylation of styrene.

QSAR Analysis

  • QSAR Analysis of Antioxidant Derivatives : Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova (2019) in their research performed QSAR analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, exploring their potential as antioxidants.

properties

IUPAC Name

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZOWKLMMYHPJI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(CCC2)C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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